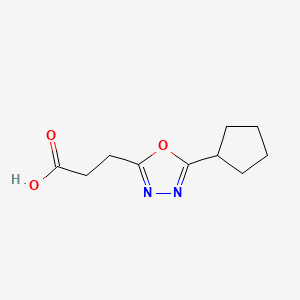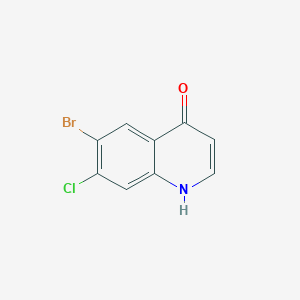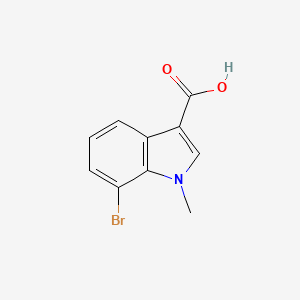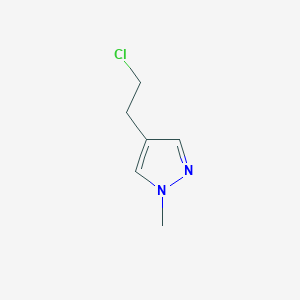
3-(5-Cyclopentyl-1,3,4-Oxadiazol-2-yl)propansäure
Übersicht
Beschreibung
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to an oxadiazole ring, further connected to a propanoic acid moiety. The molecular formula of this compound is C10H14N2O3, and it has a molecular weight of 210.23 g/mol .
Wissenschaftliche Forschungsanwendungen
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antioxidant and anti-inflammatory agent.
Vorbereitungsmethoden
The synthesis of 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the hydrazone intermediate, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with bromoacetic acid to form the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wirkmechanismus
The mechanism of action of 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid can be compared with other similar compounds, such as:
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: This compound has a phenyl group instead of a cyclopentyl group, which may result in different biological activities and chemical properties.
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: The presence of a chlorophenyl group introduces additional reactivity and potential biological effects.
3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Similar to the previous compound, but with the chlorine atom in a different position, leading to variations in reactivity and biological activity.
The uniqueness of 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid lies in its cyclopentyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-9(14)6-5-8-11-12-10(15-8)7-3-1-2-4-7/h7H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELNNBPNPWGWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)






![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)






